
N-(1,3-Benzodioxol-5-yl)glycinehydrazide
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Overview
Description
Preparation Methods
The synthesis of N-(1,3-Benzodioxol-5-yl)glycinehydrazide involves the reaction of glycinehydrazide with 1,3-benzodioxole derivatives under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.
Chemical Reactions Analysis
N-(1,3-Benzodioxol-5-yl)glycinehydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium or copper. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1,3-Benzodioxol-5-yl)glycinehydrazide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Medicine: Research into potential therapeutic applications, such as anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-Benzodioxol-5-yl)glycinehydrazide involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by targeting microtubules and disrupting their assembly . This leads to mitotic blockade and cell death.
Comparison with Similar Compounds
N-(1,3-Benzodioxol-5-yl)glycinehydrazide can be compared with other similar compounds, such as:
N-(1,3-Benzodioxol-5-yl)-2,2,2-trifluoroacetamide: This compound has a similar benzodioxole structure but different functional groups, leading to varied chemical properties and applications.
N-(1,3-Benzodioxol-5-yl)-N,N-dimethylsulfamide: Another related compound with distinct functional groups, used in different research contexts.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications in various scientific fields.
Biological Activity
N-(1,3-Benzodioxol-5-yl)glycinehydrazide is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
This compound is derived from the benzodioxole structure, which is known for its diverse biological activities. The compound's molecular formula is C10H10N2O3, and it exhibits a molecular weight of approximately 206.20 g/mol.
Pharmacological Effects
The pharmacological profile of this compound suggests several potential applications:
- Antimicrobial Activity : Preliminary studies indicate that compounds with a similar benzodioxole structure exhibit antimicrobial properties against various pathogens. For instance, derivatives have shown effectiveness against bacteria and fungi, which may extend to this compound.
- Insecticidal Properties : Research has highlighted the insecticidal potential of benzodioxole derivatives against Aedes aegypti larvae. Specifically, compounds with similar structures demonstrated significant larvicidal activity, suggesting that this compound may also possess such properties .
- Cytotoxicity : In vitro studies are essential to assess cytotoxic effects on human cells. Compounds in this class have been evaluated for their safety profiles, showing low cytotoxicity at higher concentrations .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, insights can be drawn from related compounds:
- Protein Kinase Inhibition : Similar compounds have been noted for their ability to inhibit specific protein kinases involved in cancer progression. For example, some benzodioxole derivatives selectively inhibit Src family kinases (SFKs), which are critical in tumor growth and metastasis .
- Signal Transduction Modulation : The compound may influence various signaling pathways by interacting with key regulatory proteins involved in cellular processes such as apoptosis and cell proliferation.
Case Studies
A review of case studies involving benzodioxole derivatives provides a context for understanding the potential applications of this compound:
- Larvicidal Efficacy : A study demonstrated that 3,4-methylenedioxy cinnamic acid (a related compound) exhibited larvicidal activity with LC50 values indicating effective control over mosquito populations . This suggests that this compound could similarly contribute to vector control strategies.
- Safety Profiles : In animal models, compounds within this chemical class were tested for toxicity and behavioral effects. Results indicated minimal adverse effects at therapeutic doses, supporting the safety of further investigation into this compound .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-(1,3-Benzodioxol-5-yl)glycinehydrazide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves coupling 1,3-benzodioxole-5-carboxylic acid derivatives with glycine hydrazide. A common approach uses coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst in anhydrous solvents (e.g., CHCl₃ or DMF). For example, in related benzodioxol-urea syntheses, reaction times of 24–48 hours under inert gas (argon) yield intermediates with subsequent purification via column chromatography (3:1 hexane/ethyl acetate) . Optimizing stoichiometry (1:1.1 molar ratio of acid to hydrazide) and solvent choice (polar aprotic solvents improve solubility) can enhance yields (reported 37–60% for analogous compounds) while reducing side products like acylurea.
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer: Validation requires a multi-technique approach:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm hydrogen and carbon environments. For example, benzodioxol protons appear as doublets at δ 6.7–7.1 ppm, while glycine hydrazide NH groups resonate near δ 8.5–10 ppm .
- Mass Spectrometry (MS): High-resolution ESI-MS or HR-MS identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C: ~54%, H: ~4.5%, N: ~14% for C₁₀H₁₀N₂O₃).
- Melting Point Consistency: Sharp melting points (e.g., 155–156°C for analogous compounds) indicate purity .
Advanced Research Questions
Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using synchrotron or in-house sources (Mo-Kα radiation, λ = 0.71073 Å) is optimal. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Software suites like SHELX (SHELXL for refinement, SHELXD for phasing) enable structure solution, particularly for hydrogen-bonding networks involving the hydrazide moiety. For example, torsion angles and puckering parameters (using Cremer-Pople coordinates) quantify non-planarity in the benzodioxol ring . Validation tools like PLATON (ADDSYM, CHECKCIF) ensure structural reliability by detecting missed symmetry or disordered solvent .
Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?
Methodological Answer: Discrepancies often arise from solvent effects, tautomerism, or dynamic processes. To address this:
- Solvent Titration: Compare NMR spectra in DMSO-d₆, CDCl₃, and D₂O to assess hydrogen-bonding interactions.
- DFT Calculations: Use Gaussian or ORCA software to simulate NMR chemical shifts at the B3LYP/6-311++G(d,p) level, accounting for solvent polarity via the PCM model. Deviations >0.5 ppm suggest conformational flexibility or proton exchange .
- Variable-Temperature NMR: Monitor peak broadening or splitting (e.g., NH signals at 25°C vs. −40°C) to identify slow-exchange processes .
Q. What computational methods predict the biological interaction mechanisms of this compound?
Methodological Answer:
- Molecular Docking (AutoDock Vina, Glide): Dock the compound into target proteins (e.g., fungal CYP51 or bacterial enoyl-ACP reductase) using rigid-receptor or induced-fit protocols. Hydrazide groups often form hydrogen bonds with catalytic residues (e.g., His259 in CYP51) .
- Molecular Dynamics (MD) Simulations (AMBER, GROMACS): Simulate ligand-receptor complexes (50–100 ns) in explicit solvent (TIP3P water) to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable docking poses .
- QSAR Modeling: Use descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structure with antifungal or antibacterial activity .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across similar benzodioxol-hydrazide derivatives?
Methodological Answer: Contradictions may stem from assay conditions or structural variations. Systematic approaches include:
- Dose-Response Curves: Compare IC₅₀ values under standardized conditions (e.g., 72-hour incubation vs. 24-hour).
- Structural Modifications: Synthesize analogs with substituted benzodioxol rings (e.g., 5-nitro vs. 5-methoxy) and test against isogenic microbial strains to isolate substituent effects .
- Metabolic Stability Assays: Use liver microsomes (human/rat) to assess if activity differences arise from differential metabolism .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylamino)acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c10-12-9(13)4-11-6-1-2-7-8(3-6)15-5-14-7/h1-3,11H,4-5,10H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDCNKADRCHWOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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